
Pioglitazone hydrochloride
Descripción general
Descripción
El Hidrocloruro de Pioglitazona es un compuesto de la clase de las tiazolidindionas que se utiliza principalmente como agente antihiperglucémico. Se prescribe comúnmente como un complemento a la dieta y el ejercicio para mejorar el control glucémico en adultos con diabetes mellitus tipo 2 . El compuesto funciona promoviendo la sensibilidad a la insulina y mejorando la absorción de glucosa en sangre .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Hidrocloruro de Pioglitazona se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 2,4-tiazolidindiona con varios reactivos. Un método común implica la reacción de 2,4-tiazolidindiona con 4-(2-(5-etil-2-piridinil)etoxi)benzaldehído en presencia de una base para formar el intermedio, que luego se convierte en Hidrocloruro de Pioglitazona mediante reacciones adicionales .
Métodos de producción industrial: En entornos industriales, el Hidrocloruro de Pioglitazona se produce a menudo utilizando métodos de desplazamiento de solventes. Esto implica disolver el Hidrocloruro de Pioglitazona en una mezcla de acetona y metanol, seguido de la adición de quitosán y otros surfactantes para formar nanopartículas .
Análisis De Reacciones Químicas
Reaction Mechanisms
The following table summarizes the key reactions involved in the synthesis of pioglitazone hydrochloride:
Step | Reaction Type | Reactants | Products | Conditions |
---|---|---|---|---|
1 | Coupling | 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-benzaldehyde + Thiazolidinedione | Benzylidene derivative | Basic solvent |
2 | Reduction | Benzylidene derivative + H₂ (catalyst: Pd/C) | Pioglitazone base | Mild heating, pressure |
3 | Salt Formation | Pioglitazone base + HCl | This compound | Recrystallization |
Yield and Purity
Research indicates that the synthesis process can achieve high yields and purity levels. For instance, one method reports yields of up to 84% with a purity exceeding 99.7% when employing optimized conditions for hydrogenation and recrystallization .
Impurities and Stability
Recent studies have identified various impurities in commercial preparations of this compound. A notable study utilized two-dimensional ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry to characterize these impurities, revealing five previously unidentified compounds .
Metabolic Pathways
Pioglitazone undergoes extensive metabolism primarily via hydroxylation and oxidation, resulting in pharmacologically active metabolites (M-III and M-IV). These metabolites also contribute significantly to the drug's pharmacological profile in humans .
Aplicaciones Científicas De Investigación
Diabetes Management
Primary Indication
Pioglitazone is indicated as an adjunct to diet and exercise for improving glycemic control in adults with type 2 diabetes mellitus. It can be used alone or in combination with other antidiabetic agents such as metformin or sulfonylureas when diet and exercise alone do not achieve adequate glycemic control .
Mechanism of Action
The drug works by:
- Increasing insulin sensitivity in adipose tissue, skeletal muscle, and liver.
- Reducing hepatic glucose production, thus lowering blood glucose levels without increasing insulin secretion from pancreatic beta cells .
Cardiovascular Benefits
Recent studies have highlighted pioglitazone's potential cardiovascular benefits:
- Cardioprotection : Pioglitazone has been associated with reduced cardiovascular risk factors, such as hypertension and dyslipidemia. It improves lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides .
- Heart Failure Risk : While pioglitazone may improve heart function in some patients, it carries a risk of fluid retention and heart failure exacerbation, particularly in those with pre-existing conditions .
Metabolic Syndrome and Non-Alcoholic Fatty Liver Disease (NAFLD)
Pioglitazone has shown promise in treating metabolic syndrome components:
- Non-Alcoholic Steatohepatitis (NASH) : Clinical evidence suggests that pioglitazone can improve liver histology in patients with NASH, reducing inflammation and fibrosis .
- Weight Redistribution : The drug aids in redistributing fat away from visceral areas, which is beneficial for metabolic health .
Other Potential Applications
Cancer Research
Emerging research indicates that pioglitazone may have effects on cancer biology:
- Bladder Cancer : Some studies have raised concerns about a potential link between pioglitazone use and bladder cancer risk; however, this association remains controversial and requires further investigation .
Longevity Studies
Recent animal studies have suggested that pioglitazone may extend lifespan by activating specific cellular pathways related to stress resistance and longevity, such as DAF-16/FOXO signaling pathways in Caenorhabditis elegans models .
Comprehensive Data Table
Mecanismo De Acción
El Hidrocloruro de Pioglitazona ejerce sus efectos actuando como un agonista selectivo en el receptor activado por proliferador de peroxisomas-gamma (PPARγ) en tejidos diana como el tejido adiposo, el músculo esquelético y el hígado . La activación de PPARγ aumenta la transcripción de genes sensibles a la insulina que participan en el metabolismo de la glucosa y los lípidos, lo que lleva a una mejor sensibilidad a la insulina y una mayor absorción de glucosa .
Compuestos similares:
Rosiglitazona: Otra tiazolidindiona con efectos sensibilizadores a la insulina similares.
Troglitazona: Una tiazolidindiona más antigua que se ha retirado del mercado debido a problemas de seguridad.
Comparación: El Hidrocloruro de Pioglitazona es único por su perfil de seguridad relativamente favorable en comparación con otras tiazolidindionas como la Troglitazona, que se asoció con toxicidad hepática grave . Además, el Hidrocloruro de Pioglitazona ha mostrado efectos beneficiosos sobre los perfiles lipídicos, lo que la convierte en una opción preferida para el manejo de la diabetes mellitus tipo 2 .
Comparación Con Compuestos Similares
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.
Troglitazone: An older thiazolidinedione that has been withdrawn from the market due to safety concerns.
Comparison: Pioglitazone Hydrochloride is unique in its relatively favorable safety profile compared to other thiazolidinediones like Troglitazone, which was associated with severe liver toxicity . Additionally, this compound has shown beneficial effects on lipid profiles, making it a preferred choice for managing type 2 diabetes mellitus .
Actividad Biológica
Pioglitazone hydrochloride is a thiazolidinedione (TZD) and a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). It is primarily used for the management of type 2 diabetes mellitus (T2DM) by improving insulin sensitivity and regulating glucose metabolism. This article explores its biological activity, mechanisms of action, and relevant clinical findings.
Pioglitazone enhances insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and liver. The activation of PPAR-γ leads to increased transcription of genes involved in glucose and lipid metabolism. Key actions include:
- Increased Insulin Sensitivity : By enhancing insulin-dependent glucose disposal and improving glucose homeostasis .
- Reduction in Hepatic Glucose Production : Pioglitazone decreases gluconeogenesis without increasing insulin secretion from pancreatic beta cells .
- Modulation of Lipid Metabolism : It influences lipid profiles by increasing high-density lipoprotein (HDL) cholesterol levels while reducing triglycerides .
Pharmacokinetics
The pharmacokinetic profile of pioglitazone is characterized by:
- Absorption : Peak serum concentrations occur within 2-4 hours post-administration, with steady-state concentrations achieved after 7 days of once-daily dosing .
- Distribution : The average volume of distribution is approximately 0.63 L/kg, with over 99% protein binding primarily to albumin .
- Metabolism : Pioglitazone is extensively metabolized by CYP2C8 and CYP3A4 isoenzymes, producing active metabolites M-IV and M-III, which are pharmacologically significant .
- Elimination : Approximately 15-30% is excreted unchanged in urine; the majority is eliminated via bile or feces .
Case Studies and Clinical Trials
-
NASH Improvement :
- A study involving patients with nonalcoholic steatohepatitis (NASH) showed that 58% of those treated with pioglitazone achieved significant histological improvement without worsening fibrosis .
- The treatment resulted in a reduction in hepatic triglyceride content from 19% to 7% (P < 0.001) and improved fibrosis scores (P = 0.039) .
- Cardiovascular Risk Factors :
- Antibacterial Activity :
Safety Profile
While pioglitazone has shown numerous benefits, it has been associated with certain risks:
- Bladder Cancer Concerns : Epidemiological studies have suggested a potential link between pioglitazone use and bladder cancer; however, findings indicate that the risk remains low and not statistically significant compared to placebo controls .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUBYQTCDQWRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044203 | |
Record name | Pioglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49681546 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
112529-15-4 | |
Record name | Pioglitazone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112529-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pioglitazone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112529154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pioglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-5-{p-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIOGLITAZONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT35NPK6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.